Triprolidine

Catalog No.
S631633
CAS No.
486-12-4
M.F
C19H22N2
M. Wt
278.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triprolidine

CAS Number

486-12-4

Product Name

Triprolidine

IUPAC Name

2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C19H22N2/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21/h2-3,6-12H,4-5,13-15H2,1H3/b18-11+

InChI Key

CBEQULMOCCWAQT-WOJGMQOQSA-N

SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3

Solubility

74.9 mg/L
5.37e-02 g/L

Synonyms

Actidil, Anhydrous, Triprolidine Hydrochloride, Hydrochloride Anhydrous, Triprolidine, Hydrochloride, Triprolidine, Pro Actidil, Triprolidine, Triprolidine Hydrochloride, Triprolidine Hydrochloride Anhydrous, Triprolidine Monohydrochloride, Triprolidine Monohydrochloride, (Z)-Isomer, Triprolidine Monohydrochloride, Monohydrate, Triprolidine Oxalate, Triprolidine Oxalate, (trans)-Isomer, Triprolidine, (Z)-Isomer

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3

Triprolidine is a first-generation antihistamine medication primarily used to treat allergy symptoms like runny nose, sneezing, and itchy eyes National Institutes of Health, [Triprolidine - LiverTox - NCBI Bookshelf: ]. While its main application lies in symptom relief, some scientific research explores other aspects of triprolidine. Here's a breakdown of two key areas:

Pharmacokinetics of Triprolidine

Understanding how triprolidine behaves in the body is crucial for safe and effective use. Research studies investigate its absorption, distribution, metabolism, and excretion. A study published in the National Institutes of Health database explored these aspects. It compared the pharmacokinetic profiles (how the body processes the drug) of different triprolidine dosages and combinations with pseudoephedrine (another medication for allergy relief) National Institutes of Health, [Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers - PMC - NCBI: ]. This research provided valuable data on how long triprolidine stays in the body and how different factors might influence its effects.

Alternative Delivery Methods for Triprolidine

Traditionally, triprolidine comes in oral dosage forms like tablets. However, research explores alternative delivery methods that might offer advantages. A study published in PubMed investigated the feasibility of transdermal delivery (through the skin) of triprolidine. This research explored a specific formulation that could potentially improve triprolidine's bioavailability (the amount of medication absorbed by the body) National Institutes of Health, [Enhanced efficacy of triprolidine by transdermal application of the EVA matrix system in rabbits and rats - PubMed: .pubmed/16005195]. While further research is needed, this study suggests potential benefits of alternative delivery methods for triprolidine.

Physical Description

Solid

Color/Form

Crystals from light petroleum

XLogP3

3.9

LogP

3.92
3.92 (LogP)
4

Melting Point

60 °C
60.0 °C
59-61 °C
60°C

UNII

2L8T9S52QM

Related CAS

550-70-9 (mono-hydrochloride)
6138-79-0 (mono-hydrochloride, mono-hydrate)

Other CAS

486-12-4

Associated Chemicals

Triprolidine hydrochloride;550-70-9
Triprolidine hydrochloride:hydrate;6138-79-0

Wikipedia

Triprolidine

Drug Warnings

Use is not recommended in newborn or premature infants because this age group has an increased susceptibility to anticholinergic side effects, such as central nervous system excitation, and an increased tendency toward convulsions. A paradoxical reaction characterized by hyperexcitability may occur in children taking antihistamines. /Antihistamines/
Dizziness, sedation, confusion, and hypotension may be more likely to occur in geriatric patients taking antihistamines. Geriatric patients are especially susceptible to the anticholinergic side effects, such as dryness of mouth and urinary retention (especially in males), of the antihistamines. If these side effects occur and continue or are severe, medication should probably be discontinued. /Antihistamines/
Prolonged use of antihistamines ... may decrease or inhibit salivary flow, thus contributing to the development of caries, periodontal disease, oral candidiasis, and discomfort. /Antihistamines/
Maternal Medication usually Compatible with Breast-Feeding: Triprolidine: Reported Sign or Symptom in Infant or Effect on Lactation: None. /From Table 6/
For more Drug Warnings (Complete) data for TRIPROLIDINE (10 total), please visit the HSDB record page.

Biological Half Life

4 to 6 hours.
Elimination: 3 to 3.3 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

A commercial reaction is that of 2-pyrridyllithium with the appropriate Mannich ketone to give alcohol which, on dehydration, yields the antihistamine triprolidine

General Manufacturing Information

Adamson, US patents 2,712,020, 2,712,023 (both 1955 to Burroughs Wellcome); Adamson et al, J Chem Soc 1958, 312.

Analytic Laboratory Methods

AOAC Method 981.26, Pseudoephedrine HCl and Triprolidine HCl or Chlorpheniramine maleate in drug combinations, reverse-phase liquid chromatography using ion pairing, detection limit not reported. /hydrochloride/

Interactions

Concurrent use /of ototoxic medications/ with antihistamines may mask the symptoms of ototoxicity such as tinnitus, dizziness, or vertigo. /Antihistamines/
Concurrent use of monoamine oxidase (MAO) inhibitors with antihistamines may prolong and intensify the anticholinergic and CNS depressant effects of antihistamines; concurrent use is not recommended. /Antihistamines/
Concurrent use /with alcohol or other CNS depression-producing medications/ may potentiate the CNS depressant effects of either these medications or antihistamines; also, concurrent use of maprotiline or tricyclic antidepressants may potentiate the anticholinergic effects of either antihistamines or these medications. /Antihistamines/
Anticholinergic effects may be potentiated when /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines/
For more Interactions (Complete) data for TRIPROLIDINE (10 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
Mann KV, Crowe JP, Tietze KJ: Nonsedating histamine H1-receptor antagonists. Clin Pharm. 1989 May;8(5):331-44. [PMID:2568212]
Simons FE: H1-receptor antagonists. Comparative tolerability and safety. Drug Saf. 1994 May;10(5):350-80. [PMID:7913608]
Paton DM, Webster DR: Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines). Clin Pharmacokinet. 1985 Nov-Dec;10(6):477-97. [PMID:2866055]
Telekes A, Holland RL, Withington DA, Peck AW: Effects of triprolidine and dipipanone in the cold induced pain test, and the central nervous system of healthy volunteers. Br J Clin Pharmacol. 1987 Jul;24(1):43-50. [PMID:3620284]

Explore Compound Types